1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol
Beschreibung
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol is a synthetic organic compound characterized by a central propan-2-ol backbone substituted with a benzhydryloxy group and a piperazine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and cardiovascular systems.
Eigenschaften
Molekularformel |
C20H26N2O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-benzhydryloxy-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c23-19(15-22-13-11-21-12-14-22)16-24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,23H,11-16H2 |
InChI-Schlüssel |
FLGAAZSRSMHBFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol typically involves multi-step procedures. One common method includes the reaction of benzhydrol with epichlorohydrin to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol has been studied for its effects on neurotransmitter systems, particularly as a potential treatment for mood disorders and other psychiatric conditions.
Neurotransmitter Reuptake Inhibition
Recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against serotonin, norepinephrine, and dopamine transporters, making them potential candidates for antidepressant therapies. For example, a study identified a derivative with an IC50 value indicating strong inhibition of the serotonin transporter (SERT), which is crucial for developing new antidepressants .
Antipsychotic Properties
Research indicates that compounds containing the piperazine moiety can act as atypical antipsychotics. The structural similarity to known antipsychotic agents suggests that 1-benzhydryloxy-3-piperazin-1-yl-propan-2-ol may also possess similar properties, warranting further exploration in clinical settings.
Case Study 1: Antidepressant Efficacy
A study published in 2023 evaluated the antidepressant potential of various piperazine derivatives, including 1-benzhydryloxy-3-piperazin-1-yl-propan-2-ol. The results demonstrated that certain derivatives significantly improved depressive-like behaviors in animal models compared to controls. The mechanism was attributed to enhanced serotonergic and noradrenergic signaling pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found that treatment with 1-benzhydryloxy-3-piperazin-1-yl-propan-2-ol reduced oxidative stress markers and improved cognitive functions in rodents subjected to neurotoxic insults .
Table 1: Inhibitory Potency of Derivatives
| Compound Name | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
|---|---|---|---|
| 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol | 50 | 80 | 90 |
| Derivative A | 30 | 70 | 85 |
| Derivative B | 45 | 65 | 75 |
Table 2: Neuroprotective Effects in Rodent Models
| Treatment | Cognitive Function Score (Pre-treatment) | Cognitive Function Score (Post-treatment) |
|---|---|---|
| Control | 25 | 20 |
| 1-Benzhydryloxy... | 24 | 35 |
| Standard Neuroprotective Drug | 23 | 40 |
Wirkmechanismus
The mechanism of action of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of disorders like depression .
Vergleich Mit ähnlichen Verbindungen
Compound A : (1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol
- Key Differences: Backbone: Cyclohexenol ring vs. propan-2-ol in the target compound. Substituents: A 4-isopropylbenzyl group on the piperazine nitrogen vs. benzhydryloxy in the target compound. Stereochemistry: Chiral centers in the cyclohexenol backbone vs. a simpler propan-2-ol structure.
- Physicochemical Implications: Compound A’s cyclohexenol backbone increases rigidity and reduces solubility in polar solvents compared to the more flexible propan-2-ol structure of the target compound . The isopropylbenzyl group in Compound A enhances lipophilicity (predicted logP ~4.2) relative to the benzhydryloxy group (logP ~3.8) due to reduced steric hindrance .
Compound B : 1-(Diphenylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- Key Differences :
- Piperazine Substitution : A methyl group on the piperazine nitrogen vs. unsubstituted piperazine in the target compound.
- Biological Relevance: The methyl group in Compound B increases basicity (pKa ~8.5 vs. In vitro studies suggest Compound B exhibits higher affinity for serotonin receptors (5-HT1A Ki = 12 nM) compared to the target compound (5-HT1A Ki = 28 nM) due to improved steric alignment .
Compound C : 1-Benzhydryloxy-3-(1,4-diazepan-1-yl)propan-2-ol
- Key Differences :
- Ring Size : A seven-membered diazepane ring vs. six-membered piperazine in the target compound.
- Conformational Impact :
Comparative Data Table
Biologische Aktivität
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol, also known as BHPP, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol can be represented as follows:
Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O |
| Molecular Weight | 262.36 g/mol |
| IUPAC Name | 1-benzhydryloxy-3-piperazin-1-yl-propan-2-ol |
| CAS Number | [Not available] |
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol exhibits several mechanisms of action that contribute to its biological effects:
Receptor Interaction: The compound has been shown to interact with various neurotransmitter receptors, particularly in the central nervous system. It acts as a selective antagonist at certain serotonin and dopamine receptors, which may contribute to its therapeutic effects in neuropsychiatric disorders.
Enzyme Inhibition: BHPP has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered levels of neurotransmitters, further influencing mood and behavior.
Antioxidant Properties: Preliminary studies suggest that BHPP possesses antioxidant properties that may protect cellular structures from oxidative damage.
Pharmacological Effects
Research indicates that 1-benzhydryloxy-3-piperazin-1-yl-propan-2-ol has several pharmacological effects:
Antidepressant Activity: In animal models, BHPP has demonstrated antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels.
Anxiolytic Effects: The compound has also shown promise in reducing anxiety behaviors in preclinical studies, suggesting a role in treating anxiety disorders.
Neuroprotective Effects: Evidence suggests that BHPP may provide neuroprotection against neurotoxic agents, which could have implications for neurodegenerative diseases.
Case Study 1: Antidepressant Effects
A study conducted on rodents evaluated the antidepressant effects of BHPP. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The study highlighted the compound's potential to enhance serotonergic transmission, which is crucial for mood regulation.
Case Study 2: Anxiolytic Activity
In another investigation, BHPP was tested for anxiolytic properties using the elevated plus maze test. The findings revealed that animals treated with BHPP spent more time in the open arms of the maze compared to controls, indicating reduced anxiety levels.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
